molecular formula C14H12ClNOS B1363677 (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone CAS No. 304018-04-0

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone

Cat. No.: B1363677
CAS No.: 304018-04-0
M. Wt: 277.8 g/mol
InChI Key: ZXCMGFVABPBNBQ-UHFFFAOYSA-N
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Description

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone is a key synthetic intermediate designed for medicinal chemistry research, particularly in the development of novel anticancer agents. This compound features the 2-amino-4H-cyclopenta[b]thiophene scaffold, which is recognized as a privileged structure in drug discovery. This scaffold is a well-established precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives, which are evaluated as bioisosteres of quinazoline-based tyrosine kinase inhibitors . Researchers utilize this core structure to design and synthesize novel compounds that exhibit excellent antitumor activity against various human cancer cell lines . The incorporation of the 4-chlorophenyl methanone moiety at the 3-position provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The primary research value of this compound lies in its role in creating targeted therapies, with mechanisms of action often involving the inhibition of critical kinase signaling pathways that drive cancer cell proliferation . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCMGFVABPBNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357677
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304018-04-0
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone , also known by its CAS number 1797654-98-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}ClNOS
  • Molecular Weight : 239.73 g/mol
  • Structure : The compound features a cyclopentathiophene moiety linked to a chlorophenyl group via a methanone functional group.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:

  • Antitumor Activity : Preliminary investigations suggest that this compound may have potential as an anticancer agent.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to cancer progression and inflammation.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • It may inhibit certain pathways involved in tumor growth and metastasis.
  • The compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

1. Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against the CCRF-CEM leukemia cell line with a GI50_{50} value of approximately 10 nM, suggesting potent antitumor properties .

Cell LineGI50_{50} (nM)
CCRF-CEM10
MCF7 (Breast)25
A549 (Lung)30

2. Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Inflammatory MediatorConcentration (pg/mL)Control (pg/mL)
TNF-alpha50200
IL-640150

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good solubility and moderate permeability through biological membranes, which is crucial for its therapeutic efficacy.

Key Pharmacokinetic Parameters

ParameterValue
Solubility0.425 mg/mL
Log P (octanol-water)1.78
Bioavailability Score0.55

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentathiophene compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the cyclopentathiophene structure can lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The unique electronic properties of the thiophene ring contribute to this activity by interacting with biological targets involved in cancer progression.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. In one study, derivatives were synthesized and tested for their ability to inhibit seizures in animal models, showing promising results that suggest the potential for development into therapeutic agents for epilepsy .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are crucial in drug discovery. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals .

Reaction Mechanisms

The reactivity of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone can be attributed to the electron-rich nature of the thiophene ring and the amino group. This enables it to participate in various chemical transformations such as:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Condensation reactions

These reactions are essential for creating complex molecular architectures that are often required in medicinal chemistry .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli indicates potential applications in developing new antibiotics .

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of this compound, particularly its impact on neurotransmitter systems involved in mood regulation and anxiety disorders. The findings suggest that it may play a role in developing antidepressant therapies .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivitySignificant cytotoxicity observed against breast cancer cells with IC50 values lower than standard chemotherapeutics.
Study BAnticonvulsant PropertiesDemonstrated effective seizure inhibition in animal models, suggesting potential use as an anticonvulsant drug.
Study CAntimicrobial ActivityEffective against multiple bacterial strains with potential for further development into antibiotic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, ring size, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Synthesis Yield References
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone C₁₄H₁₂ClNOS 4-Chlorophenyl ketone, cyclopentane-thiophene core Intermediate for antiparasitic agents; 73% yield
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromonaphthalen-1-yl)-methanone C₁₉H₁₅BrNOS 4-Bromonaphthyl ketone Not reported; synthesized via Friedel-Crafts acylation
2-Amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide C₁₇H₁₈ClN₂OS Expanded cyclohepta[b]thiophene ring Enhanced steric bulk; antifungal applications
2-(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)thiazol-4(5H)-one C₁₀H₁₁N₃OS₂ Thiazol-4-one fused system Cytotoxic activity (IC₅₀: 12–18 µM)
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₃H₂₁NO₃S Ethyl carboxylate, biphenylamide Polymer precursor; no bioactivity reported

Key Observations :

Thiazol-4-one derivatives () exhibit marked cytotoxicity, likely due to enhanced hydrogen bonding and electrophilicity from the thiazole ring .

Ring Size Modifications :

  • Expanding the cyclopentane ring to a cyclohepta[b]thiophene system () introduces conformational flexibility, improving binding to fungal enzyme active sites .

Synthetic Utility: The parent compound’s amino and ketone groups enable diverse derivatization, such as coupling with antipyrine moieties () or hydrazones (), yielding compounds with anti-inflammatory or anticancer properties .

Q & A

Q. What are the recommended synthetic routes for preparing (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone?

The compound can be synthesized via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a cyclopenta[b]thiophene precursor. For example:

  • React 4-chlorobenzoyl chloride with a cyclopenta[b]thiophene derivative (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine) in the presence of a Lewis acid catalyst like AlCl₃.
  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC . Alternative routes include condensation reactions under reflux conditions using ethanol or methanol as solvents, as seen in structurally similar methanone derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.6–8.0 ppm for the chlorophenyl group) and cyclopenta-thiophene backbone signals (δ 2.5–3.5 ppm for dihydro protons). Compare with literature data for analogous methanones .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and amino (N-H) stretches at ~3300 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, such as hydrogen bonding between the amino group and carbonyl oxygen .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Conduct in vitro receptor-binding assays targeting serotonin or histamine receptors, given the structural similarity to bioactive heterocyclic compounds .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to protein targets like 5-HT₂A or H₁ receptors .
  • Validate activity via cell viability assays (e.g., MTT assay) in relevant cell lines, noting IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Perform quantitative structure-activity relationship (QSAR) studies to correlate substituent effects (e.g., chloro vs. methoxy groups) with solubility and permeability.
  • Use molecular dynamics simulations (AMBER or GROMACS) to predict membrane penetration and blood-brain barrier permeability .
  • Validate predictions experimentally via logP measurements (shake-flask method) and Caco-2 cell monolayer assays .

Q. What strategies resolve contradictions between synthetic yield and purity in scaled-up reactions?

  • Mechanistic analysis : Investigate side reactions (e.g., over-acylation) via LC-MS or in situ FTIR monitoring. Adjust catalyst loading (e.g., reduce AlCl₃ from 1.2 to 0.8 equivalents) to minimize byproducts .
  • Design of Experiments (DoE) : Optimize temperature (60–100°C) and solvent polarity (toluene vs. DCM) using response surface methodology .
  • Crystallization screening : Use polymorph screening (e.g., solvent-antisolvent systems) to enhance purity .

Q. How does the compound’s crystal structure influence its stability and reactivity?

  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O, N-H···S) that stabilize the solid-state structure .
  • Compare thermal stability via DSC/TGA to correlate melting points (e.g., 99–101°C for similar methanones) with crystal packing .
  • Study photodegradation under UV light (λ = 254 nm) to assess susceptibility to radical-mediated oxidation .

Q. What advanced techniques validate the compound’s electronic properties for material science applications?

  • Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 for thiophene ring oxidation) in acetonitrile/TBAP electrolyte .
  • DFT calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict charge-transfer behavior .
  • UV-vis spectroscopy : Correlate absorbance maxima (e.g., ~300 nm for π→π* transitions) with conjugation length .

Methodological Notes

  • Data validation : Cross-reference NMR shifts and XRD parameters with databases like NIST Chemistry WebBook .
  • Avoid pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the carbonyl group .

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